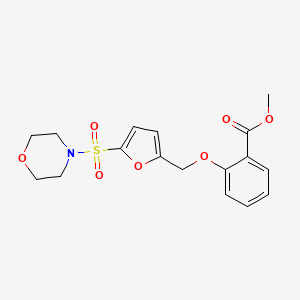

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate

CAS No.: 1207007-39-3

Cat. No.: VC4500151

Molecular Formula: C17H19NO7S

Molecular Weight: 381.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207007-39-3 |

|---|---|

| Molecular Formula | C17H19NO7S |

| Molecular Weight | 381.4 |

| IUPAC Name | methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate |

| Standard InChI | InChI=1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3 |

| Standard InChI Key | GVVAJIOUBDYJPD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1OCC2=CC=C(O2)S(=O)(=O)N3CCOCC3 |

Introduction

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound combines a morpholinosulfonyl group attached to a furan ring with a benzoate moiety, linked through a methoxy bridge. The CAS number for this compound is 1207007-39-3, and it has a molecular weight of approximately 381.4 g/mol .

Synthesis Methods

The synthesis of Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate typically involves multi-step organic reactions. A common approach might include:

-

Formation of the Morpholinosulfonyl Intermediate: This involves reacting a suitable furan derivative with morpholine in the presence of a base.

-

Etherification: The morpholinosulfonyl intermediate is then linked to a benzoate derivative via an etherification reaction, forming the desired compound.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including:

-

Oxidation: The furan ring can be oxidized under specific conditions.

-

Nucleophilic Substitution: The morpholinosulfonyl group can participate in nucleophilic substitutions.

-

Hydrolysis: The ester group can be hydrolyzed to form an acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Oxidized furan derivatives |

| Nucleophilic Substitution | Appropriate nucleophile and solvent | Substituted derivatives |

| Hydrolysis | Water and acid/base catalyst | Carboxylic acid derivative |

Biological and Pharmaceutical Applications

Research into Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate is ongoing, focusing on its potential biological activities and interactions with biomolecules. The morpholinosulfonyl group may enhance binding affinity to certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate can be compared with other compounds that lack specific functional groups:

-

Methyl 2-methoxy-5-(morpholinosulfonyl)benzoate: This compound lacks the furan ring and methoxy bridge, affecting its reactivity and applications.

-

Methyl 2-((furan-2-yl)methoxy)benzoate: This lacks the morpholinosulfonyl group, altering its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume